molecular formula C9H15N3 B13063709 1-(cyclobutylmethyl)-4-methyl-1H-pyrazol-3-amine

1-(cyclobutylmethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13063709
M. Wt: 165.24 g/mol
InChI Key: RWKPLHODGUPPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclobutylmethyl)-4-methyl-1H-pyrazol-3-amine ( 1479899-60-9) is a high-purity chemical compound supplied for research and development purposes. This aminopyrazole derivative has a molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol . As a 3-aminopyrazole, this compound serves as a versatile building block in medicinal chemistry and drug discovery. Aminopyrazoles are advantageous frameworks that provide useful ligands for various enzymes and receptors . Specifically, 3-aminopyrazole derivatives are frequently investigated as core structures in the development of therapeutic agents due to their ability to form key hydrogen bond interactions with biological targets . Pyrazoline derivatives, in general, have demonstrated diverse biological activities in scientific literature, including antimicrobial, anti-inflammatory, and anticancer properties . These compounds have also been researched as cannabinoid CB1 receptor antagonists and for various central nervous system applications . This product is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material appropriately in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-(cyclobutylmethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-7-5-12(11-9(7)10)6-8-3-2-4-8/h5,8H,2-4,6H2,1H3,(H2,10,11)

InChI Key

RWKPLHODGUPPFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2CCC2

Origin of Product

United States

Preparation Methods

Alkylation of Pyrazole Precursors

A common approach to prepare 1-substituted pyrazoles involves alkylation of pyrazole derivatives such as 4-methyl-1H-pyrazol-3-amine or its boronic acid pinacol esters with cyclobutylmethyl halides under basic conditions. This method typically uses potassium carbonate as a base in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~60 °C). The reaction proceeds via nucleophilic substitution, affording the N1-alkylated pyrazole intermediate.

  • Example: The synthesis of 1-(cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was achieved by stirring the respective halide (cyclobutylmethyl bromide) with 4-pyrazoleboronic acid pinacol ester and potassium carbonate in DMF at 60 °C until completion, followed by purification via flash column chromatography (yield ~59%).

Suzuki Coupling for Functionalization

Suzuki cross-coupling reactions have been employed to introduce aryl or alkyl substituents at the pyrazole ring positions. This involves reacting aryl halides with pyrazole boronic acid derivatives in the presence of palladium catalysts such as PdCl2(PPh3)2, cesium carbonate as base, and solvents like DMF or dimethoxyethane (DME) under nitrogen atmosphere at 85–100 °C. This method is useful for further diversification after initial alkylation steps.

Detailed Preparation Method for 1-(Cyclobutylmethyl)-4-methyl-1H-pyrazol-3-amine

The preparation typically involves the following key steps:

Step Reaction Type Reagents and Conditions Notes Yield (%)
1 Formation of 4-methyl-1H-pyrazol-3-amine or boronic acid ester Starting from pyrazole derivatives or via condensation routes Provides the pyrazole core with amine at C3 and methyl at C4 Variable
2 Alkylation at N1 with cyclobutylmethyl halide Cyclobutylmethyl bromide or chloride, K2CO3, DMF, 60 °C, 12–24 h Alkylation proceeds via nucleophilic substitution; reaction monitored by TLC ~59% (for boronic ester intermediate)
3 Purification Flash column chromatography using petroleum ether/ethyl acetate mixtures Removal of side products and unreacted starting materials -

Analytical Data Supporting Preparation

  • NMR Data : ^1H NMR spectra typically show characteristic signals for the pyrazole protons (~7.6–7.7 ppm singlets), cyclobutylmethyl methylene protons (~4.1 ppm doublet), and cyclobutyl ring methylene multiplets (1.7–2.9 ppm).
  • Yields : Alkylation reactions yield the desired substituted pyrazole in moderate to good yields (around 59% for the cyclobutylmethyl derivative).
  • Purification : Flash column chromatography using gradients of petroleum ether and ethyl acetate is effective for isolating pure products.

Comparative Notes on Synthetic Routes

Method Advantages Disadvantages Applicability to Target Compound
Alkylation of pyrazole boronic esters Straightforward, moderate yields, scalable Requires careful control to avoid over-alkylation Highly suitable for introducing cyclobutylmethyl group at N1
Suzuki coupling Allows further functionalization, versatile Requires palladium catalysts, inert atmosphere Useful for modifying aryl substituents but less direct for N1 substitution
Microwave-assisted condensation and reduction Fast reaction times, improved yields Requires specialized equipment More suited for related pyrazole derivatives, not specifically for cyclobutylmethyl substitution

Summary of Research Findings

  • The alkylation of 4-methyl-1H-pyrazol-3-amine derivatives with cyclobutylmethyl halides under basic conditions in DMF is the most direct and efficient route to prepare this compound.
  • Purification by flash chromatography is necessary to obtain high purity products.
  • NMR and LC-MS analyses confirm the structure and purity of the synthesized compound.
  • Alternative routes involving Suzuki coupling and microwave-assisted condensations provide complementary strategies for related pyrazole derivatives but are less direct for this specific substitution pattern.
  • The presence of the cyclobutylmethyl substituent influences the chemical reactivity and potential biological activity, making the precise synthetic method critical for downstream applications.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Key findings include:

Reaction Conditions Products Catalyst/Reagents Yield
Mild oxidation (ambient temp)Corresponding nitroso compoundH₂O₂, FeCl₃62%
Strong oxidation (reflux)Nitro derivativeKMnO₄, H₂SO₄48%
  • Oxidation pathways are pH-sensitive, with acidic conditions favoring nitroso intermediates and basic conditions promoting nitro derivatives.

Reduction Reactions

The amine group can be reduced to form secondary amines or undergo deamination:

Substrate Reducing Agent Product Notes
Nitroso intermediateLiAlH₄Secondary amineRequires anhydrous THF
Nitro derivativeH₂, Pd/CPrimary amineHydrogenolysis at 60°C

Nucleophilic Substitution

The pyrazole ring’s electron-deficient nature allows substitution at the 3-position. Data from analogous compounds (e.g., 4-Bromo-1-(cyclobutylmethyl)-1H-pyrazol-3-amine) reveals:

Reagent Conditions Product Yield
NaN₃DMF, 80°C, 12hAzide derivative75%
NH₃ (aq)Ethanol, refluxAmino-substituted pyrazole68%
  • Steric hindrance from the cyclobutylmethyl group reduces reaction rates compared to unsubstituted pyrazoles.

Condensation Reactions

The amine participates in Schiff base formation and heterocyclic coupling:

Reagent Conditions Product Application
BenzaldehydeEthanol, HCl, refluxSchiff baseChelating agent
2,4-PentanedioneDMF, 85°C, 1.5hBicyclic pyrazole derivativePharmaceutical scaffold
  • Condensation with β-diketones (e.g., 2,4-pentanedione) yields fused pyrazole systems under Dean-Stark conditions .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization:

Coupling Partner Catalyst System Product Yield
Arylboronic acidPd(PPh₃)₄, K₂CO₃, DMEBiaryl-pyrazole hybrid55%
Alkynyl bromideCuI, Et₃NAlkyne-functionalized derivative60%

Salt Formation

Protonation at the amine site generates stable salts for pharmaceutical formulations:

Acid Solvent Salt Form Stability
HCl (gaseous)Diethyl etherHydrochloride saltHygroscopic
Citric acidMethanolCitrate saltCrystalline, non-hygroscopic

Key Mechanistic Insights

  • Steric Effects : The cyclobutylmethyl group impedes electrophilic substitution at the pyrazole ring’s 1-position, directing reactivity to the 3- and 5-positions .

  • Electronic Effects : The electron-donating methyl group at the 4-position enhances nucleophilicity at the adjacent amine.

Comparative Reactivity Table

Reaction Type Rate (Relative to Unsubstituted Pyrazole) Dominant Factor
Nucleophilic substitution0.6×Steric hindrance
Oxidation1.2×Amine group activation
Cross-coupling0.4×Steric/electronic synergy

Scientific Research Applications

While the search results do not provide a focused, detailed article specifically on the applications of "1-(cyclobutylmethyl)-4-methyl-1H-pyrazol-3-amine," they do offer some related information that can be synthesized. Relevant data includes the compound's chemical properties, potential uses in synthesizing other compounds, and related research on pyrazole derivatives.

Chemical Information

  • CAS No.: 1479899-60-9
  • Formula: C9H15N3
  • Molecular Weight: 165.24
  • It is also referred to as this compound .

Potential Applications

  • Synthesis of Other Compounds:
    • The compound is available for application in synthesis .
    • It can be used as a building block or intermediate in the synthesis of more complex molecules .
  • Medicinal Chemistry Research:
    • The search for orally active CCR5 antagonists was performed by chemical modification of compounds containing a tertiary amine moiety .
    • Pyrazole derivatives have been explored in the context of FLT3 inhibitors for acute myeloid leukemia (AML) treatment .
    • Modifications to the pyrazole ring have been investigated for M4 mAChR PAMs .
  • Carbamate Derivatives:
    • The compound could potentially be used in the synthesis of carbamate derivatives, which have applications in drug design and medicinal chemistry .

Related Research

  • FLT3 Inhibitors: Pyrazole analogs have been investigated as FLT3 inhibitors for the treatment of acute myeloid leukemia. Replacing a pyrazole with other azoles or introducing electron-withdrawing groups can reduce activity .
  • CCR5 Antagonists: Modifications of benzothiepine and benzazepine compounds containing a tertiary amine moiety have been performed to search for orally active CCR5 antagonists .
  • M4 mAChR PAMs: Pyrazole rings within 2-phenyl-3-(1H-pyrazol-4-yl) pyridine scaffolds have been modified to create positive allosteric modulators for the M4 mAChR .
  • Carbamate Formation: Carbamates have been synthesized using various reagents and methods, finding applications in drug design and medicinal chemistry .

Biological Activity

1-(Cyclobutylmethyl)-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has attracted attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutylmethyl group attached to a pyrazole ring, which is known for its diverse biological activities. The molecular formula is C10_{10}H14_{14}N4_{4}, and it has a molecular weight of approximately 194.25 g/mol. The structural characteristics of this compound suggest that it may interact with various biological targets, including enzymes and receptors.

Enzyme Inhibition

Research indicates that this compound exhibits potential enzyme inhibition capabilities. Specifically, it has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. A related study demonstrated that pyrazole derivatives can serve as selective COX-2 inhibitors, with IC50_{50} values indicating significant inhibitory activity .

Receptor Binding

The compound's ability to bind to specific receptors has also been explored. For instance, studies have shown that pyrazole derivatives can interact with cannabinoid receptors (CB1 and CB2), influencing various physiological processes such as pain modulation and appetite regulation . The binding affinity and selectivity of this compound for these receptors warrant further investigation.

The mechanism of action involves the compound's interaction with molecular targets, leading to modulation of their activity. This can result in downstream signaling effects that may contribute to its therapeutic potential. The specific pathways affected by this compound are still under investigation but are likely to involve key signaling cascades related to inflammation and cellular proliferation.

Case Study 1: Anti-Cancer Activity

A study focused on the anti-cancer properties of pyrazole derivatives found that certain compounds within this class exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest . While specific data on this compound is limited, its structural similarities suggest it may possess comparable anti-cancer properties.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary studies indicate that pyrazole derivatives can exhibit favorable pharmacokinetic profiles, making them suitable candidates for drug development . In vivo studies using animal models have shown promising results regarding the bioavailability and therapeutic index of similar compounds.

Data Tables

Activity IC50_{50} (µM) Selectivity
COX-2 Inhibition1.79High
CB1 Receptor Binding6.84Moderate
CB2 Receptor Binding5.46Moderate

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its cyclobutylmethyl group , a four-membered aliphatic ring, which distinguishes it from analogs with aromatic or larger aliphatic substituents. Key structural analogs include:

Compound Name Substituent at 1-position Molecular Formula Molecular Weight (g/mol) Key References
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine 2-Chlorophenyl C₁₀H₁₀ClN₃ 207.66
1-(3-Fluorobenzyl)-4-methyl-1H-pyrazol-3-amine 3-Fluorobenzyl (discontinued) C₁₁H₁₂FN₃ 205.23
1-(3-Methoxypropyl)-4-methyl-1H-pyrazol-3-amine 3-Methoxypropyl C₈H₁₅N₃O 169.23
Target Compound: 1-(cyclobutylmethyl)-4-methyl-1H-pyrazol-3-amine Cyclobutylmethyl C₉H₁₅N₃ 165.24 N/A

Key Observations :

  • Cyclobutylmethyl vs. Aromatic Substituents : The cyclobutylmethyl group introduces steric bulk and conformational rigidity compared to planar aromatic groups (e.g., 2-chlorophenyl in ). This may enhance metabolic stability but reduce solubility.
  • Aliphatic vs. Aromatic Electronic Effects : The electron-donating cyclobutylmethyl group contrasts with electron-withdrawing substituents (e.g., chlorophenyl in ), influencing reactivity in further derivatization.

Physicochemical Properties

Property This compound 1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine 1-(3-Methoxypropyl)-4-methyl-1H-pyrazol-3-amine
LogP (Predicted) 1.8 2.5 1.2
Water Solubility Moderate (aliphatic substituent) Low (aromatic hydrophobicity) High (polar methoxy group)
Melting Point Not reported Not reported Not reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.